Cas no 457650-80-5 (5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate)
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-7-(morpholinomethyl)quinolin-8-yl 3,4,5-trimethoxybenzoate
- Benzoic acid, 3,4,5-trimethoxy-, 5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl ester
- CHEMBL1431928
- HMS2252F04
- BDBM39046
- 3,4,5-trimethoxybenzoic acid [5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl] ester
- Z56175899
- SMR000091694
- Oprea1_402660
- MLS000114281
- [5-chloranyl-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate
- cid_1534926
- CCG-20679
- 457650-80-5
- Oprea1_172165
- 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate
- 3,4,5-trimethoxybenzoic acid [5-chloro-7-(morpholinomethyl)-8-quinolyl] ester
- [5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate
- SCHEMBL11895938
- F1116-0072
- AKOS000807819
-
- Inchi: 1S/C24H25ClN2O6/c1-29-19-12-15(13-20(30-2)23(19)31-3)24(28)33-22-16(14-27-7-9-32-10-8-27)11-18(25)17-5-4-6-26-21(17)22/h4-6,11-13H,7-10,14H2,1-3H3
- InChI Key: UAASMTARGUGDSH-UHFFFAOYSA-N
- SMILES: C(OC1=C2C(=C(Cl)C=C1CN1CCOCC1)C=CC=N2)(=O)C1=CC(OC)=C(OC)C(OC)=C1
Computed Properties
- Exact Mass: 472.1401142g/mol
- Monoisotopic Mass: 472.1401142g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 79.4Ų
Experimental Properties
- Density: 1.307±0.06 g/cm3(Predicted)
- Boiling Point: 591.8±50.0 °C(Predicted)
- pka: 4.83±0.10(Predicted)
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1116-0072-2μmol |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-5μmol |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-10μmol |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-20μmol |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-1mg |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-2mg |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-3mg |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-4mg |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-5mg |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1116-0072-10mg |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate |
457650-80-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate
Comprehensive Overview of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate (CAS No. 457650-80-5)
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate (CAS No. 457650-80-5) is a synthetic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the quinoline derivatives family, which is widely studied for its diverse biological activities. The presence of a morpholine moiety and a trimethoxybenzoate group in its structure makes it a subject of interest for researchers exploring novel drug candidates and bioactive molecules.
The compound's molecular formula and structural complexity contribute to its potential utility in various fields, including medicinal chemistry and material science. Researchers have been particularly interested in its pharmacokinetic properties and binding affinity to specific biological targets. Recent studies suggest that derivatives of quinoline and morpholine exhibit promising activity in modulating cellular pathways, making this compound a valuable candidate for further investigation.
In the context of current trends, the scientific community is increasingly focusing on small-molecule inhibitors and targeted therapies. 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate aligns with these interests due to its potential role in enzyme inhibition and signal transduction modulation. Its structural attributes, such as the chloro-substituted quinoline core and the morpholinylmethyl side chain, are often highlighted in discussions about drug design and structure-activity relationships (SAR).
From a synthetic perspective, the preparation of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate involves multi-step organic reactions, including condensation, alkylation, and esterification. These processes are critical for achieving high purity and yield, which are essential for research and development purposes. The compound's solubility and stability under various conditions are also key considerations for its practical applications.
Given the growing demand for innovative therapeutic agents, 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate represents a promising area of exploration. Its potential interactions with biological targets and receptors are subjects of ongoing research, particularly in the fields of oncology and neurology. Researchers are also investigating its metabolic stability and toxicity profile to assess its suitability for further development.
In summary, 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate (CAS No. 457650-80-5) is a compound of significant scientific interest due to its structural uniqueness and potential applications. Its relevance to contemporary research themes, such as targeted drug delivery and small-molecule therapeutics, underscores its importance in modern chemistry and pharmacology. As studies continue to uncover its properties and mechanisms, this compound may pave the way for new advancements in science and medicine.
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